molecular formula C27H31N3O2S2 B11453137 4,4-dimethyl-8-propan-2-yl-13-[(4-propan-2-yloxyphenyl)methylsulfanyl]-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

4,4-dimethyl-8-propan-2-yl-13-[(4-propan-2-yloxyphenyl)methylsulfanyl]-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

Cat. No.: B11453137
M. Wt: 493.7 g/mol
InChI Key: OCBLURBGEYYPHD-UHFFFAOYSA-N
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Description

4,4-dimethyl-8-propan-2-yl-13-[(4-propan-2-yloxyphenyl)methylsulfanyl]-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

The synthesis of 4,4-dimethyl-8-propan-2-yl-13-[(4-propan-2-yloxyphenyl)methylsulfanyl]-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the core tetracyclic structure, followed by the introduction of various functional groups through a series of reactions such as alkylation, sulfonation, and etherification. Industrial production methods may involve optimization of these steps to increase yield and reduce costs.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur, especially at positions where leaving groups are present. Common reagents include sodium hydroxide or potassium cyanide.

    Addition: Addition reactions can take place at double bonds or other reactive sites, using reagents like hydrogen bromide or chlorine.

Scientific Research Applications

4,4-dimethyl-8-propan-2-yl-13-[(4-propan-2-yloxyphenyl)methylsulfanyl]-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent, due to its ability to interact with specific molecular targets.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4,4-dimethyl-8-propan-2-yl-13-[(4-propan-2-yloxyphenyl)methylsulfanyl]-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biochemical pathways. The compound’s structure allows it to bind to these targets with high affinity, resulting in changes in their activity or function.

Comparison with Similar Compounds

Compared to other similar compounds, 4,4-dimethyl-8-propan-2-yl-13-[(4-propan-2-yloxyphenyl)methylsulfanyl]-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene stands out due to its unique combination of functional groups and tetracyclic structure. Similar compounds include:

    2-Naphthalenemethanol: A compound with a similar core structure but different functional groups.

    4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene: Another compound with a similar core but different substituents.

Properties

Molecular Formula

C27H31N3O2S2

Molecular Weight

493.7 g/mol

IUPAC Name

4,4-dimethyl-8-propan-2-yl-13-[(4-propan-2-yloxyphenyl)methylsulfanyl]-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaene

InChI

InChI=1S/C27H31N3O2S2/c1-15(2)22-20-12-31-27(5,6)11-19(20)21-23-24(34-25(21)30-22)26(29-14-28-23)33-13-17-7-9-18(10-8-17)32-16(3)4/h7-10,14-16H,11-13H2,1-6H3

InChI Key

OCBLURBGEYYPHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC2=C(C3=C1COC(C3)(C)C)C4=C(S2)C(=NC=N4)SCC5=CC=C(C=C5)OC(C)C

Origin of Product

United States

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